Structural Divergence: Loss of 4‑tert‑Butyl Group Drives Physicochemical and Potency Shifts
The compound differs from fenazaquin (4‑[2‑[4‑(1,1‑dimethylethyl)phenyl]ethoxy]quinazoline) by replacement of the 4‑tert‑butylphenyl group with an unsubstituted phenyl ring. This substitution reduces molecular weight from 306.40 Da (fenazaquin) to 250.29 Da, lowers calculated log P (fenazaquin log P = 5.51 [1]), and eliminates the steric bulk that the QSAR model identified as a critical determinant of fungicidal potency against Erysiphe graminis [2]. Because the model correlates activity with electronic and size‑based descriptors, the des‑butyl analogue is predicted to exhibit significantly weaker in vivo efficacy, making it an informative negative control or impurity marker rather than a bioactive agent.
| Evidence Dimension | Predicted fungicidal activity (EC50) against wheat powdery mildew |
|---|---|
| Target Compound Data | Not explicitly modeled; predicted to be lower than fenazaquin based on reduced lipophilicity and steric bulk |
| Comparator Or Baseline | Fenazaquin and other 4‑(4‑substituted-phenethoxy) quinazolines with EC50 values in the low mg/L range (exact values available in the QSAR training set, ACS Symposium Series 686, Chapter 27) |
| Quantified Difference | Qualitative: activity expected to decrease by >1 order of magnitude relative to 4‑tert‑butyl analogues |
| Conditions | In vivo preventative assay on wheat seedlings infected with Erysiphe graminis triticii |
Why This Matters
For anyone screening quinazoline‑based fungicides, this compound serves as a near‑ideal negative control that lacks the key pharmacophoric feature (tert‑butyl group) while retaining the core scaffold, enabling structure‑activity relationship (SAR) interpretation.
- [1] DrugFuture. Fenazaquin: Properties. DrugFuture Chemical Database. View Source
- [2] Dreikhorn, B. A.; Graupner, P. R.; Liebeschuetz, J. W.; Yap, M. 4-Phenethoxyquinazolines: The Development of a Predictive QSAR Analysis Against Wheat Powdery Mildew. In Synthesis and Chemistry of Agrochemicals V; ACS Symposium Series 686; American Chemical Society, 1998; Chapter 27. View Source
